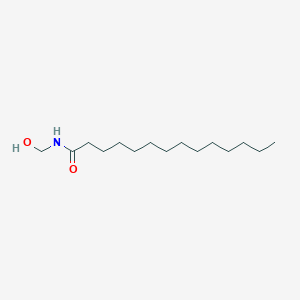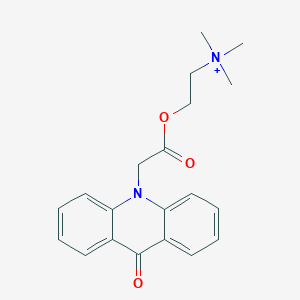
Cscma
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cscma, also known as Cesium Carbonate, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. Cscma has been used in various applications such as catalysts, organic synthesis, and as a reagent in analytical chemistry.
科学的研究の応用
Cscma has been used in various scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Cscma has also been used as a reagent in analytical chemistry, such as the determination of calcium in milk samples. Additionally, Cscma has been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a base.
作用機序
The mechanism of action of Cscma is not well understood, but it is believed to act as a base in many reactions. Cscma can deprotonate various compounds, such as alcohols and carboxylic acids, which can lead to the formation of new compounds. Additionally, Cscma can act as a nucleophile in many reactions, such as the synthesis of esters.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Cscma. However, it has been shown to have low toxicity and is not considered harmful to humans or animals. It is important to note that Cscma should be handled with care, as it can cause skin irritation and eye damage.
実験室実験の利点と制限
Cscma has several advantages for lab experiments, such as its ability to act as a base and its solubility in water and ethanol. However, Cscma has some limitations, such as its low stability in air and moisture. Additionally, Cscma can react with acidic compounds, which can lead to unwanted side reactions.
将来の方向性
There are several future directions for the use of Cscma in scientific research. One area of interest is the use of Cscma in the synthesis of MOFs for various applications, such as gas storage and separation. Additionally, Cscma could be used as a catalyst in the synthesis of various organic compounds. Finally, further research could be conducted to understand the mechanism of action of Cscma and its potential applications in various fields.
Conclusion:
In conclusion, Cscma is a unique chemical compound that has been widely used in scientific research. It has several applications, such as a catalyst in organic synthesis and as a reagent in analytical chemistry. Cscma has low toxicity and is not considered harmful to humans or animals. However, it should be handled with care due to its potential to cause skin irritation and eye damage. There are several future directions for the use of Cscma in scientific research, such as the synthesis of MOFs and the use of Cscma as a catalyst.
合成法
Cscma can be synthesized by the reaction between cesium hydroxide and carbon dioxide. The reaction takes place in an aqueous solution, and the resulting product is a white crystalline powder. The purity of the Cscma can be improved by recrystallization and purification techniques.
特性
CAS番号 |
108119-59-1 |
|---|---|
製品名 |
Cscma |
分子式 |
C20H23N2O3+ |
分子量 |
339.4 g/mol |
IUPAC名 |
trimethyl-[2-[2-(9-oxoacridin-10-yl)acetyl]oxyethyl]azanium |
InChI |
InChI=1S/C20H23N2O3/c1-22(2,3)12-13-25-19(23)14-21-17-10-6-4-8-15(17)20(24)16-9-5-7-11-18(16)21/h4-11H,12-14H2,1-3H3/q+1 |
InChIキー |
GKHHMYOLLHIVML-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
正規SMILES |
C[N+](C)(C)CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
同義語 |
cholinium 9-oxo-10-acridineacetate cholinium 9-oxo-10-acridineacetate chloride CSCMA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



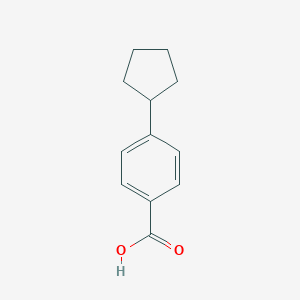
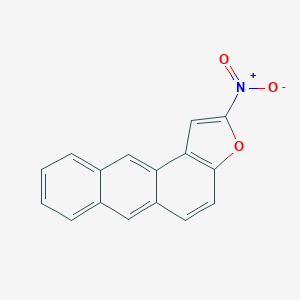
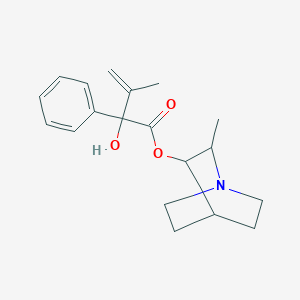
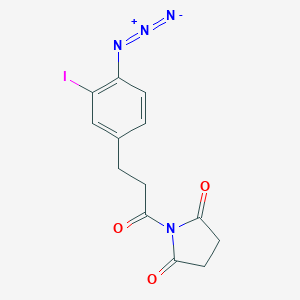
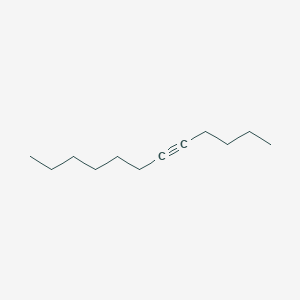
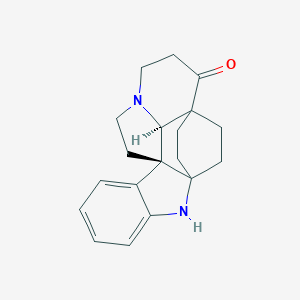
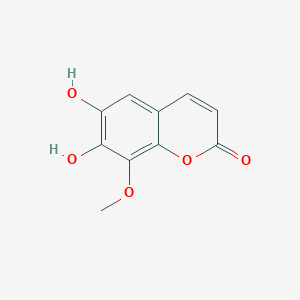
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
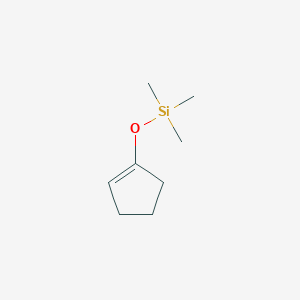
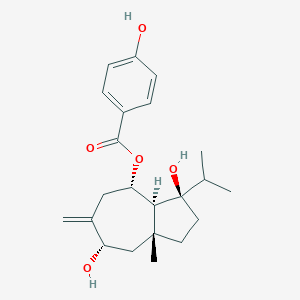
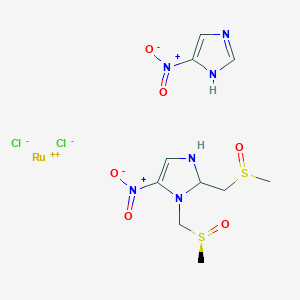
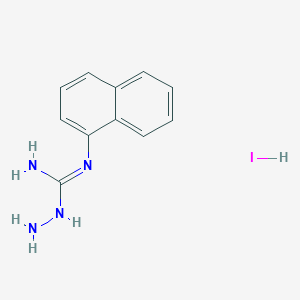
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
